molecular formula C12H16N2O3 B5495886 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-propylurea

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-propylurea

Cat. No. B5495886
M. Wt: 236.27 g/mol
InChI Key: LRWZALONESYGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives are known to be potent antibacterial agents and moderate enzyme inhibitors . They are synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .


Molecular Structure Analysis

The projected structures of the synthesized derivatives were confirmed using various spectral techniques such as IR, 1H NMR, and EIMS .


Chemical Reactions Analysis

These compounds have been screened for their antibacterial potential and inhibitory activity against the lipoxygenase enzyme . They have shown to be effective antibacterial agents against B. subtilis and E. coli .

Mechanism of Action

While the exact mechanism of action for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-propylurea” is not known, similar compounds are known to block the foliate synthetase enzyme in bacteria, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-5-13-12(15)14-9-3-4-10-11(8-9)17-7-6-16-10/h3-4,8H,2,5-7H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWZALONESYGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-propylurea

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